3,5-Dimethylmorpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28666. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

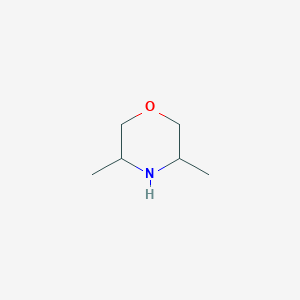

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKHWJFKHDRFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274491 | |

| Record name | 3,5-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-57-9 | |

| Record name | 3,5-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethylmorpholine physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted heterocyclic amine that has garnered significant attention as a versatile building block in organic synthesis and medicinal chemistry. Its structural framework, featuring a six-membered morpholine ring with two methyl substituents, imparts unique stereochemical and conformational properties that are highly valuable in the design of bioactive molecules. The presence of a secondary amine provides a reactive handle for derivatization, while the overall scaffold can influence critical pharmacokinetic parameters such as solubility, metabolic stability, and central nervous system (CNS) penetration.[1][2]

This guide offers a comprehensive exploration of the core physical, chemical, and spectroscopic properties of this compound. It delves into the nuances of its stereoisomers, reactivity, and applications, providing field-proven insights and experimental context for professionals engaged in drug discovery and chemical research.

Molecular Structure and Stereochemistry

The defining feature of this compound is its stereochemistry. The presence of two chiral centers at the C3 and C5 positions gives rise to three distinct stereoisomers: a meso compound (cis-isomer) and a pair of enantiomers (trans-isomers).

-

cis-3,5-Dimethylmorpholine: Also known as (3R,5S)-rel-3,5-Dimethylmorpholine, this is an achiral meso compound due to an internal plane of symmetry.[3][4]

-

trans-3,5-Dimethylmorpholine: This exists as a racemic mixture of two enantiomers: (3R,5R)-3,5-dimethylmorpholine and (3S,5S)-3,5-dimethylmorpholine.[5][6]

The distinction between these isomers is critical, as stereochemistry profoundly impacts biological activity and interaction with chiral targets like enzymes and receptors. In its most stable chair conformation, the cis-isomer can adopt a conformation with one axial and one equatorial methyl group, while the trans-isomer can exist in a diequatorial conformation, which is generally more stable.

Caption: Stereoisomers of this compound.

Physical and Chemical Properties

The physical properties of this compound are summarized below. These values typically refer to the mixture of isomers unless a specific stereoisomer is indicated.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [5][7][8] |

| Molecular Weight | 115.17 g/mol | [5][7][8] |

| CAS Number | 123-57-9 (isomer mixture) | [8][9] |

| 45597-00-0 (cis-isomer) | [3][4] | |

| 591779-91-8 ((3R,5R)-isomer) | [5] | |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | ~151 °C | [10] |

| Density | ~0.862 - 0.935 g/mL at 25 °C | [10] |

| pKa | 9.09 ± 0.60 (Predicted) | [3] |

| Flash Point | 50 °C (122 °F) | [8][10] |

| Solubility | Soluble in water and methanol. | |

| Refractive Index (n20/D) | ~1.446 |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum provides key information for distinguishing isomers. The chemical shifts and coupling constants of the methine protons (H3 and H5) and the methyl protons are particularly diagnostic. In the cis-isomer, magnetic equivalence due to symmetry results in a simpler spectrum compared to the trans-enantiomers.

-

¹³C NMR: The number of unique carbon signals can confirm the isomer. The cis (meso) isomer will show fewer signals than the trans isomers due to its symmetry.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O-C (ether) stretching (around 1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry will show the molecular ion peak (M⁺) at m/z 115, confirming the molecular weight. Fragmentation patterns can provide further structural information.

Reactivity and Synthesis

Chemical Reactivity

As a secondary amine, the nitrogen atom of this compound is nucleophilic and basic, making it the primary site of reactivity.

-

N-Functionalization: It readily undergoes standard amine reactions, including:

-

N-Alkylation: Reaction with alkyl halides to form tertiary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Coupling with aryl halides, commonly via palladium-catalyzed methods like the Buchwald-Hartwig amination, to form N-aryl morpholines. This is a cornerstone reaction for its incorporation into drug candidates.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

-

Synthetic Pathways

This compound can be synthesized through various routes. A common laboratory-scale approach involves the cyclization of an appropriate amino alcohol precursor. One documented method is the reaction between DL-Alaninol and hydroxyacetone.[11]

Caption: Simplified workflow for the synthesis of this compound.

Applications in Drug Development

The this compound moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to enhance drug-like properties.[1]

-

CNS Drug Discovery: The morpholine ring is frequently used to improve physicochemical properties like solubility and reduce lipophilicity, which can lead to better brain penetration.[2] The 2,5-dimethylmorpholine ring, a constitutional isomer, has been incorporated into selective LRRK2 kinase inhibitors for potential Parkinson's disease therapy, demonstrating good brain permeability.[1]

-

Kinase Inhibition: The scaffold is present in numerous kinase inhibitors. For instance, molecules containing 3,5-bridged morpholines have shown potent and selective inhibition of mTOR kinase, a key target in cancer therapy.[1][2]

-

Improved Pharmacokinetics: Incorporation of the morpholine moiety can improve metabolic stability and clearance profiles.[1] It is readily oxidized into non-toxic derivatives, contributing to a favorable safety profile.[1]

Safety and Handling

This compound is a flammable and hazardous chemical that requires careful handling.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses or face shield, chemical-resistant gloves, and a lab coat.[12][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take measures to prevent static discharge.[12]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a designated flammables area.[12]

-

Experimental Protocols

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol describes a general method for coupling this compound with an aryl bromide. The choice of ligand and base is crucial and often requires optimization for specific substrates.

Rationale: This reaction is fundamental for integrating the morpholine scaffold into aromatic systems, a common strategy in drug design. The palladium catalyst facilitates the carbon-nitrogen bond formation, with the phosphine ligand stabilizing the catalytic species and the base activating the amine.

Caption: Experimental workflow for a Buchwald-Hartwig N-Arylation reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, oven-baked flask, add the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Amine Addition: Add this compound (1.2 eq) to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction & Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Protocol 2: Chiral NMR for Stereochemical Analysis

Rationale: Distinguishing and quantifying the cis and trans isomers, or determining the enantiomeric excess (ee) of the trans pair, is often necessary. Chiral NMR spectroscopy, using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), is a powerful technique for this purpose. This protocol uses a CDA.[14]

Principle: The chiral agent reacts with both enantiomers of the trans-3,5-dimethylmorpholine to form a pair of diastereomers. In an NMR spectrometer, diastereomers are chemically non-equivalent and will exhibit separate, distinguishable signals, allowing for their integration and quantification.

Step-by-Step Methodology:

-

Sample Preparation: In an NMR tube, dissolve a known quantity of the this compound sample (containing the isomers to be analyzed) in a deuterated solvent (e.g., CDCl₃, ~0.5 mL).

-

CDA Addition: Add a slight excess (~1.1 eq) of a suitable chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to the NMR tube.

-

Reaction: Gently mix the contents. The reaction to form the diastereomeric amides is typically rapid at room temperature. A small amount of a non-nucleophilic base (e.g., pyridine) can be added to scavenge the HCl byproduct.

-

NMR Acquisition: Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. The trifluoromethyl group of Mosher's acid provides a sensitive and simple singlet in the ¹⁹F NMR spectrum, which is often ideal for this analysis.

-

Data Analysis: Identify the distinct signals corresponding to the two diastereomers formed from the (3R,5R) and (3S,5S) enantiomers. Integrate the area under each peak. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

References

-

Angene Chemical. (2025). Safety Data Sheet - (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound, TRANS-. Retrieved from [Link]

-

Di Pietro, O., & Carreiras, M. D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696–2716. Retrieved from [Link]

-

Wikipedia. (n.d.). PDM-35. Retrieved from [Link]

-

Di Pietro, O., & Carreiras, M. D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696–2716. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.

-

ChemBK. (n.d.). R,S-cis-3,5-DiMethyl-Morpholine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Retrieved from [Link]

-

R. S. de Oliveira, et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(19), 6265. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3R,5S)-3,5-diMethylMorpholine CAS#: 45597-00-0 [amp.chemicalbook.com]

- 4. CAS 45597-00-0 | cis-3,5-dimethylmorpholine - Synblock [synblock.com]

- 5. (3R,5R)-3,5-dimethylmorpholine | C6H13NO | CID 641499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | 123-57-9 | AAA12357 | Biosynth [biosynth.com]

- 8. 3,5-Dimethyl-morpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,5-Dimethylmorpholine for Advanced Research and Pharmaceutical Development

This guide provides an in-depth exploration of 3,5-Dimethylmorpholine, a heterocyclic compound of significant interest in modern organic synthesis and drug discovery. Moving beyond a simple cataloging of properties, this document elucidates the critical technical details, synthesis strategies, analytical methodologies, and practical applications relevant to researchers, medicinal chemists, and professionals in pharmaceutical development. The CAS Number for the general structure of this compound is 123-57-9 [1]. It is crucial to note that this scaffold contains two stereocenters, leading to different isomers, each with its own unique CAS number and potential biological activity. For instance, the hydrochloride salt of the cis isomer is identified by CAS Number 154596-17-5 [2][3].

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group. The strategic placement of the two methyl groups at the C3 and C5 positions imparts specific steric and electronic properties that are leveraged in various applications. These substitutions influence the compound's basicity, conformational preference, and its interaction with biological targets.

From a drug development perspective, the morpholine ring is a privileged scaffold. It often enhances the pharmacokinetic properties of a molecule, improving aqueous solubility and metabolic stability, and can serve as a key pharmacophore for interacting with central nervous system (CNS) targets[4][5]. The dimethyl substitution pattern can further refine these properties, for instance, by modulating lipophilicity or providing specific vectors for molecular recognition.

Table 1: Key Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 123-57-9 | [1] |

| Molecular Formula | C₆H₁₃NO | [1][6] |

| Molecular Weight | 115.17 g/mol | [1][6] |

| Appearance | Liquid | |

| InChI Key | MDKHWJFKHDRFFZ-UHFFFAOYSA-N | [1] |

| SMILES | CC1COCC(N1)C | [1][6] |

| Topological Polar Surface Area | 21.3 Ų | [1] |

| XLogP3 | 0.3 | [1] |

Synthesis of Chiral this compound: A Strategic Overview

The synthesis of stereochemically pure this compound is of paramount importance, as different stereoisomers can exhibit vastly different pharmacological activities. A common and effective strategy involves the dehydrative cyclization of a corresponding amino alcohol precursor. For example, the synthesis of (S,S)-3,5-dimethylmorpholine can be approached from L-alaninol.

The causality behind this choice is rooted in stereochemical retention. By starting with an enantiomerically pure amino acid derivative, the stereocenters of the final morpholine ring can be controlled. The cyclization is typically acid-catalyzed, involving the intramolecular nucleophilic attack of the amine onto a protonated alcohol or a derivative thereof, leading to the formation of the heterocyclic ring. While effective, this method can require harsh conditions (e.g., concentrated sulfuric acid at high temperatures), which may lead to decomposition if not carefully controlled[7].

Diagram 1: Conceptual Synthesis Pathway

Caption: Synthesis of (S,S)-3,5-Dimethylmorpholine via dehydrative cyclization.

Alternative routes, such as electrophile-induced cyclization of N-allyl-β-aminoalcohols, have also been explored for synthesizing substituted morpholines, offering milder reaction conditions[8]. Another approach involves the annulation reaction of an enantiomerically pure vicinal substituted amino alcohol with a suitable dielectrophile[9]. The choice of synthetic route is often a balance between starting material availability, desired stereochemical outcome, and scalability.

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a valuable building block in the design of novel therapeutics, particularly for CNS disorders. Its incorporation into a larger molecule can enhance brain permeability and modulate interactions with specific biological targets[4][5].

One notable application is in the development of kinase inhibitors. For example, a 2,5-dimethylmorpholine ring is present in MLi-2, a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease therapy. The morpholine moiety contributes to the compound's favorable drug-like properties, including good brain permeability[4]. Similarly, the introduction of a 2,5-dimethylmorpholine group into a thieno[3,2-b]pyridine-5-carboxamide core resulted in a highly CNS-penetrant metabotropic glutamate receptor 2 (mGlu2) negative allosteric modulator (NAM)[5].

Beyond its role as a passive scaffold, this compound can act as a chiral auxiliary. The C2-symmetric nature of isomers like (S,S)-3,5-dimethylmorpholine allows for excellent diastereoselectivity in reactions such as Diels-Alder cycloadditions, making it a powerful tool in asymmetric synthesis[7]. It has also been investigated for its own biological activities, with some reports suggesting potential anticancer properties against CDK4/6 inhibitor-resistant cell lines[6].

Analytical Characterization: A Protocol for GC-MS Analysis

Unambiguous identification and quantification of this compound are critical for both synthesis validation and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose. Due to the polarity of the secondary amine, derivatization is often employed to improve volatility and chromatographic peak shape. A common method involves nitrosation to form the N-nitroso derivative.

Self-Validating Experimental Protocol: GC-MS Analysis of this compound

This protocol is adapted from established methods for morpholine analysis and should be optimized for the specific instrumentation used[10].

1. Rationale and Causality:

-

Derivatization: The secondary amine in this compound can cause peak tailing on standard non-polar GC columns. Conversion to the less polar N-nitrosomorpholine derivative with sodium nitrite under acidic conditions enhances volatility and improves chromatographic performance, leading to sharper, more symmetrical peaks and thus higher sensitivity and reproducibility[10].

-

Extraction: Liquid-liquid extraction with a solvent like dichloromethane is used to efficiently isolate the non-polar derivative from the aqueous reaction mixture prior to GC-MS injection[10].

-

Detection: Mass spectrometry provides high selectivity and sensitivity. Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions of the derivative, minimizing interferences from the matrix and increasing the signal-to-noise ratio[10].

2. Materials and Reagents:

-

This compound standard

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 0.05 M

-

Dichloromethane (DCM), GC grade

-

Anhydrous sodium sulfate

-

Sample matrix (e.g., plasma, reaction mixture)

-

Volumetric flasks, pipettes, vortex mixer, centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

3. Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standards by serial dilution in the relevant matrix to generate a calibration curve (e.g., 10-500 µg/L).

-

Sample Preparation & Derivatization:

-

To 1.0 mL of sample (or standard) in a glass tube, add 100 µL of 0.05 M HCl and vortex briefly.

-

Add 100 µL of a freshly prepared saturated sodium nitrite solution and vortex.

-

Heat the mixture at 40°C for 5 minutes in a heating block to facilitate the derivatization reaction[10].

-

Allow the solution to cool to room temperature.

-

-

Liquid-Liquid Extraction:

-

Add 0.5 mL of dichloromethane to the cooled solution.

-

Vortex vigorously for 1 minute to extract the N-nitroso-3,5-dimethylmorpholine derivative.

-

Centrifuge for 5 minutes to separate the layers.

-

Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the dried extract to an autosampler vial for analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Injector: 250 °C, Splitless mode[10].

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program: Initial temperature 80 °C, hold for 2 min. Ramp to 150 °C at 10 °C/min. Ramp to 250 °C at 20 °C/min, hold for 5 min[10]. (Note: This program is a starting point and must be optimized).

-

MS Transfer Line: 280 °C[10].

-

Ion Source: 230 °C, Electron Impact (EI) at 70 eV[10].

-

Acquisition Mode: Selected Ion Monitoring (SIM). The characteristic ions for N-nitroso-3,5-dimethylmorpholine would need to be determined by an initial full scan analysis of a concentrated standard.

-

Diagram 2: GC-MS Analytical Workflow

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

4. Spectral Data: While this guide cannot reproduce the spectra, authoritative spectral data for this compound, including ¹³C NMR, can be found in public and commercial databases such as PubChem and ChemicalBook[1][11]. Researchers should consult these resources to obtain reference spectra for compound verification.

Safety, Handling, and Disposal

This compound and its derivatives must be handled with appropriate care in a laboratory setting. It is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapour |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Damage | H318 | Causes serious eye damage |

| STOT SE | H335 | May cause respiratory irritation |

Source:

Handling & Storage:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood[12][13].

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[13][14].

-

Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge[13].

-

Store in a cool, dry, well-ventilated place in a tightly sealed container[12].

Disposal:

-

Disposal must be conducted in accordance with local, regional, and national regulations. The compound should be treated as hazardous waste and disposed of via a licensed waste disposal company[15]. Do not empty into drains[13].

This comprehensive guide provides the foundational knowledge and practical protocols necessary for the effective use of this compound in a research and development context. By understanding its synthesis, applications, analytical characterization, and safe handling, scientists can fully leverage the potential of this versatile chemical building block.

References

-

Organic Preparations and Procedures International. (2001). A Concise Synthesis of Chiral 3-Hydroxymethyl-5-isopropyl Morpholines from Valinol. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Safety Data Sheet. (2024). Generic Safety Data Sheet. Retrieved from [Link]

-

Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Retrieved from [Link]

-

ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound, TRANS-. Retrieved from [Link]

-

DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

-

LinkedIn. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.

-

PubMed. (n.d.). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.

-

YouTube. (2022). Morpholine Preparation from Diethanolamine. Retrieved from [Link]

-

Bioanalytical Sciences Group. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

-

DEA Diversion Control Division. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H13NO). Retrieved from [Link]

-

ResearchGate. (2025). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. Retrieved from [Link]

Sources

- 1. This compound | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 123-57-9 | AAA12357 | Biosynth [biosynth.com]

- 7. tandfonline.com [tandfonline.com]

- 8. banglajol.info [banglajol.info]

- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dimethylmorpholine(141-91-3) 13C NMR spectrum [chemicalbook.com]

- 12. aksci.com [aksci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. angenechemical.com [angenechemical.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Molecular Structure of cis-3,5-Dimethylmorpholine

The morpholine ring, a saturated six-membered heterocycle containing both ether and secondary amine functionalities, is a cornerstone in modern drug discovery.[1][2] Its prevalence is not coincidental; the morpholine moiety imparts a unique combination of favorable physicochemical properties, including metabolic stability, enhanced aqueous solubility, and a predictable pKa that can improve pharmacokinetic profiles.[3][4][5] These attributes have cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds targeting a wide range of enzymes and receptors.[5][6]

While the parent morpholine ring is achiral, substitution creates stereocenters that introduce critical three-dimensional complexity. The 3,5-dimethylmorpholine isomer series provides a compelling case study. The introduction of two methyl groups creates two stereocenters, leading to distinct cis and trans diastereomers. This guide offers a detailed examination of the cis-3,5-dimethylmorpholine isomer, focusing on the stereochemical and conformational nuances that define its structure and, consequently, its utility for researchers, scientists, and drug development professionals.

Stereochemistry and Conformational Landscape

The defining characteristic of cis-3,5-dimethylmorpholine is the relative orientation of its two methyl substituents. The "cis" designation signifies that both methyl groups are on the same face of the morpholine ring. This specific stereochemical arrangement has profound implications for the molecule's shape and energetic profile.

The Chair Conformation and Ring Pucker

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[7] In this conformation, the substituents on the ring carbons can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). Through a process known as a "ring flip" or "chair-chair interconversion," axial substituents become equatorial and vice versa.[8]

Conformational Equilibrium: A Strong Preference for the Diequatorial State

For cis-1,3-disubstituted cyclohexane systems, a dynamic equilibrium exists between two chair conformers.[9][10] One conformer places both substituents in axial positions, while the ring-flipped version places them both in equatorial positions. An analogous situation occurs with cis-3,5-dimethylmorpholine.

However, this equilibrium is heavily skewed. The conformer with both methyl groups in the diequatorial position is overwhelmingly more stable.[9][10] The alternative diaxial conformation is energetically penalized by severe steric repulsion, known as 1,3-diaxial interactions, between the two methyl groups.[11] This steric clash significantly raises the potential energy of the diaxial conformer, making its population at equilibrium negligible.[7][9] Therefore, for all practical purposes in a biological or chemical system, cis-3,5-dimethylmorpholine exists almost exclusively in the diequatorial chair conformation.

Caption: Conformational equilibrium of cis-3,5-dimethylmorpholine.

Diastereoselective Synthesis

The synthesis of morpholine derivatives is a well-established field, but achieving specific diastereoselectivity for the cis isomer requires a controlled strategic approach. One effective method involves an electrophile-induced ring closure of a precursor molecule, such as an N-substituted 2-(allyloxymethyl)aziridine.[12][13] This strategy leverages the stereochemistry of the starting material to direct the formation of the desired cis product.

Example Experimental Protocol: Electrophile-Induced Cyclization

The following protocol is a conceptual illustration based on published methodologies for synthesizing cis-3,5-disubstituted morpholine derivatives.[12]

-

Starting Material Synthesis: Prepare the requisite 1-substituted-2-(allyloxymethyl)aziridine from commercially available amino alcohols in a multi-step process.

-

Cyclization Reaction Setup: Dissolve the aziridine precursor in a suitable anhydrous solvent, such as dichloromethane (DCM), in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is crucial to control the reaction rate and selectivity.

-

Electrophile Addition: Slowly add a solution of the electrophile (e.g., bromine in DCM) dropwise to the cooled, stirring solution of the aziridine. The bromine will induce the cyclization.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Once complete, quench the reaction by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate to consume excess bromine. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude product via flash column chromatography on silica gel to isolate the pure cis-3,5-di(bromomethyl)morpholine derivative. Subsequent nucleophilic displacement can be used to replace the bromo atoms as needed.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jchemrev.com [jchemrev.com]

- 7. Conformational Isomers : Look how the tables have turned | Stereochemistry [blogs.ntu.edu.sg]

- 8. youtube.com [youtube.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Novel synthesis of cis-3,5-disubstituted morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

trans-(3S,5S)-3,5-Dimethylmorpholine properties

An In-depth Technical Guide to trans-(3S,5S)-3,5-Dimethylmorpholine: Properties, Synthesis, and Applications in Drug Development

Foreword

This technical guide provides a comprehensive overview of trans-(3S,5S)-3,5-dimethylmorpholine, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. As a Senior Application Scientist, the following content is structured to deliver not only factual data but also practical insights into the synthesis, characterization, and application of this valuable chiral building block. The information herein is grounded in authoritative sources to ensure scientific integrity and empower researchers in their synthetic endeavors.

Core Properties: Physicochemical and Spectroscopic Profile

trans-(3S,5S)-3,5-Dimethylmorpholine is a chiral secondary amine that presents as a colorless to light yellow liquid at room temperature. Its well-defined stereochemistry makes it a valuable precursor in asymmetric synthesis.

Physicochemical Data

A summary of the key physicochemical properties of trans-(3S,5S)-3,5-dimethylmorpholine is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 154634-96-5 | [1][2][3] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 151 °C | [1][3] |

| Density | 0.862 g/cm³ | [1] |

| Flash Point | 50 °C | [1][3] |

| pKa (Predicted) | 9.09 ± 0.60 | [4] |

| Purity | Typically ≥98% | [2][3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of trans-(3S,5S)-3,5-dimethylmorpholine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework of the molecule. A publicly available spectrum for trans-3,5-dimethylmorpholine exists, which can be used as a reference.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H and C-O-C stretching vibrations, typical for a secondary amine and an ether, respectively.

-

Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 115.

Stereochemistry and Conformational Aspects

The designation "trans-(3S,5S)" defines the specific stereoisomer of 3,5-dimethylmorpholine. The "trans" indicates that the two methyl groups are on opposite sides of the morpholine ring plane. The "(3S,5S)" specifies the absolute configuration at the two chiral centers, C3 and C5.

Caption: General workflow for the enantioselective synthesis of trans-3,5-disubstituted morpholines.

Exemplary Synthetic Protocol

The following is a conceptual step-by-step protocol for the synthesis of a trans-3,5-disubstituted morpholine, based on published methodologies. [6][7]

-

Preparation of Chiral Precursors:

-

Start with a commercially available chiral starting material, such as a derivative of D-serine.

-

Protect the functional groups (amine and hydroxyl) using appropriate protecting groups (e.g., Boc for the amine).

-

-

Coupling Reaction:

-

Couple the protected serine derivative with a second chiral building block, such as a protected glycerol derivative. This step establishes the carbon backbone of the morpholine ring.

-

-

Functional Group Interconversion:

-

Selectively deprotect and modify the functional groups to introduce the desired substituents (in this case, methyl groups) and to prepare the molecule for cyclization. This may involve reduction and mesylation steps.

-

-

Cyclization:

-

Treat the linear precursor with a base to induce an intramolecular nucleophilic substitution (Sₙ2) reaction, leading to the formation of the morpholine ring with the desired trans stereochemistry.

-

-

Purification:

-

Purify the final product using techniques such as flash column chromatography to obtain the desired compound with high enantiomeric and diastereomeric purity.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized trans-(3S,5S)-3,5-dimethylmorpholine.

Analytical Workflow

Sources

- 1. Amine Reactivity [www2.chemistry.msu.edu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3R,5S)-3,5-diMethylMorpholine CAS#: 45597-00-0 [amp.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3R,5S)-rel-3,5-Dimethylmorpholine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride (also known as cis-3,5-Dimethylmorpholine hydrochloride), a key heterocyclic building block in the development of various biologically active molecules, notably fungicides like Amorolfine and Fenpropimorph. This document is intended for researchers, medicinal chemists, and process development scientists. It details a robust and scalable synthetic route, starting from readily available precursors, and covers the critical aspects of diastereoselective cyclization, purification of the desired cis-isomer, and final salt formation. Each section emphasizes the underlying chemical principles, providing field-proven insights into experimental choices and validation protocols.

Introduction and Strategic Overview

(3R,5S)-rel-3,5-Dimethylmorpholine is a chiral substituted morpholine. The rel (relative) notation indicates that the stereochemistry at positions 3 and 5 is cis, but the material is a racemic mixture of the (3R,5S) and (3S,5R) enantiomers. This cis-configuration is a crucial structural motif in several commercial agrochemicals and pharmaceuticals.[1] For instance, it forms the core of the fungicide Fenpropimorph, where the specific stereochemistry is essential for its biological activity.[1]

The synthesis of this target molecule presents a key challenge: controlling the diastereoselectivity to favor the cis-isomer over the trans-isomer. The strategy outlined in this guide is based on a well-established industrial method: the acid-catalyzed dehydrative cyclization of diisopropanolamine. This method is advantageous due to the low cost of the starting material and the operational simplicity of the core reaction.

The overall synthetic workflow can be summarized in three main stages:

-

Stage 1: Diastereoselective Cyclization: Synthesis of a cis-enriched mixture of 2,6-dimethylmorpholine from diisopropanolamine.

-

Stage 2: Isomer Purification: Separation of the desired cis-diastereomer from the trans-isomer via fractional crystallization of a carboxylate salt.

-

Stage 3: Salt Formation: Conversion of the purified cis-3,5-dimethylmorpholine free base to its stable hydrochloride salt.

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of cis-2,6-Dimethylmorpholine

The core of this synthesis is the intramolecular cyclization of 1,1'-iminobis(2-propanol), commonly known as diisopropanolamine. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, at elevated temperatures. The acid protonates the hydroxyl groups, converting them into good leaving groups (water), which facilitates a double SN2-type reaction to form the morpholine ring.

Mechanism Insight: The reaction proceeds via the formation of a di-sulfate ester intermediate. The subsequent intramolecular nucleophilic attack by the nitrogen atom displaces the sulfate groups to form the heterocyclic ring. The cis-isomer is generally the thermodynamic product and its formation is favored under optimized conditions. Patents have shown that the molar ratio of sulfuric acid to diisopropanolamine and the reaction temperature are key parameters to maximize the yield of the cis-isomer.[2][3] A higher proportion of acid and temperatures around 180-200°C tend to favor the cis product.[2][3]

Experimental Protocol: Acid-Catalyzed Cyclization

-

Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, a thermometer, an addition funnel, and a distillation apparatus.

-

Acid Charge: Cautiously charge the reactor with concentrated sulfuric acid (96-98%).

-

Reactant Addition: While stirring and cooling to maintain a temperature below 80°C, slowly add diisopropanolamine via the addition funnel. An exothermic reaction will occur. Molar ratios of diisopropanolamine to sulfuric acid can range from 1:1.5 to 1:3.[3]

-

Dehydration: Heat the reaction mixture to 180-200°C. Water will begin to distill off. Continue heating for 3-5 hours, or until water evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the mixture by pouring it onto crushed ice.

-

Basification: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution (e.g., 50% w/w) while cooling in an ice bath. The pH should be adjusted to >12. This will liberate the dimethylmorpholine free base.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or toluene.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a mixture of cis- and trans-2,6-dimethylmorpholine.

| Parameter | Recommended Range | Rationale |

| Starting Material | Diisopropanolamine | Inexpensive and readily available commercial chemical. |

| Catalyst | Concentrated H₂SO₄ | Acts as both a catalyst and a dehydrating agent. |

| Molar Ratio (Amine:Acid) | 1:1.5 to 1:3 | Higher acid concentration favors the formation of the cis-isomer.[3] |

| Reaction Temperature | 180 - 200 °C | Sufficient to overcome the activation energy for cyclization and remove water.[2] |

| Work-up pH | >12 | Ensures complete deprotonation of the amine for efficient extraction. |

Stage 2: Purification of the cis-Diastereomer

The crude product from Stage 1 is a mixture of cis- and trans-isomers, with the cis-isomer typically comprising 80-90% of the mixture depending on the reaction conditions.[2][3] For applications requiring high diastereomeric purity, a separation step is essential. A highly effective method for this is the selective crystallization of a carboxylate salt. The cis- and trans-isomers, when converted to salts like acetates or propionates, exhibit different solubilities in specific organic solvents, allowing for the isolation of the less soluble cis-isomer salt.[4]

Experimental Protocol: Purification via Propionate Salt Crystallization

-

Salt Formation: Dissolve the crude dimethylmorpholine mixture in a suitable solvent, such as ethyl acetate. Warm the solution gently (e.g., to 40-50°C).

-

Acid Addition: Add propionic acid dropwise with stirring. A molar ratio of approximately 1:1.1 (total morpholine isomers to propionic acid) is recommended.

-

Crystallization: Slowly cool the mixture to room temperature (e.g., 15-25°C) and stir for 2-4 hours to initiate crystallization. Further cool the mixture to 0-5°C and continue stirring for another 3-5 hours to maximize the precipitation of the cis-2,6-dimethylmorpholine propionate salt.[4]

-

Isolation: Collect the crystalline solid by filtration (e.g., using a Büchner funnel) and wash the filter cake with a small amount of cold ethyl acetate.

-

Liberation of Free Base: Suspend the isolated propionate salt in water and add a strong base (e.g., 25-50% NaOH solution) until the pH is >12 to liberate the free amine.

-

Final Extraction: Extract the pure cis-2,6-dimethylmorpholine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified free base. The purity should be assessed by Gas Chromatography (GC).

Caption: Logical flow of the diastereomer separation process.

Stage 3: Formation of the Hydrochloride Salt

For ease of handling, storage, and to improve stability, the purified cis-3,5-dimethylmorpholine free base is converted to its hydrochloride salt. This is a straightforward acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified cis-3,5-dimethylmorpholine free base in a suitable anhydrous solvent, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride in the same solvent (e.g., HCl in isopropanol) or bubble anhydrous HCl gas through the solution until the pH is acidic (pH 1-3, checked with wetted pH paper).

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete precipitation.

-

Isolation and Drying: Collect the white solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride.

Characterization and Validation

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Property | Value |

| Chemical Name | (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride |

| Synonyms | cis-3,5-Dimethylmorpholine hydrochloride |

| CAS Number | 154596-17-5 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data (Expected)

-

¹H NMR:

-

Methyl Protons (-CH₃): A doublet is expected around 1.2-1.4 ppm.

-

Axial Methylene Protons (-CH₂-): A multiplet (likely a triplet of doublets) is expected around 2.8-3.1 ppm.

-

Equatorial Methylene Protons (-CH₂-): A multiplet (likely a doublet of triplets) is expected around 3.4-3.6 ppm.

-

Methine Protons (-CH-): A multiplet is expected around 3.9-4.2 ppm.

-

Amine Protons (N-H₂⁺): A broad singlet, typically in the range of 9-10 ppm (in DMSO-d₆), which is exchangeable with D₂O. Note: Protonation of the nitrogen causes a significant downfield shift of the adjacent methine and methylene protons compared to the free base.

-

-

¹³C NMR:

-

Methyl Carbons (-CH₃): ~18-20 ppm

-

Methylene Carbons (C2, C6): ~50-52 ppm

-

Methine Carbons (C3, C5): ~70-72 ppm

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad and strong absorption band is expected in the region of 2400-3000 cm⁻¹ due to the ammonium salt (R₂NH₂⁺).

-

C-H Stretch: Aliphatic C-H stretching vibrations around 2850-2990 cm⁻¹.

-

C-O-C Stretch: A strong, characteristic ether stretch around 1100-1130 cm⁻¹.

-

Safety and Handling

-

Diisopropanolamine: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Reacts violently with water. Handle only in a chemical fume hood with extreme caution and appropriate PPE.

-

Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care.

-

Organic Solvents (Dichloromethane, Ethyl Acetate, Isopropanol): Flammable and volatile. Use in a well-ventilated area or fume hood.

-

Hydrogen Chloride (Anhydrous or in solution): Corrosive and toxic. Causes severe respiratory and skin burns. Handle only in a fume hood with appropriate safety measures.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride is a well-defined process that leverages a classic acid-catalyzed cyclization reaction. The key to obtaining a high-purity product lies in the careful control of the initial cyclization to maximize the yield of the cis-isomer and the subsequent diastereomeric purification through selective crystallization. The protocols described herein provide a reliable and scalable pathway for producing this valuable synthetic intermediate for research and development in the pharmaceutical and agrochemical industries.

References

- US Patent 4,504,363A, "Preparation of cis-2,6-dimethylmorpholine," issued March 12, 1985.

- European Patent EP0094565B1, "Process for the preparation of cis-2,6-dimethyl morpholine," issued November 23, 1983.

-

"Preparation of cis-2,6-dimethylmorpholine" - Justia Patents. [Link]

-

De Kimpe, N., et al. (2006). "Novel synthesis of cis-3,5-disubstituted morpholine derivatives." The Journal of Organic Chemistry, 71(12), 4678-81. [Link]

- Chinese Patent CN110950818B, "Method for purifying cis-2, 6-dimethyl morpholine," issued July 2, 2021.

-

PubChem, "cis-2,6-Dimethylmorpholine," Compound Summary for CID 641500. [Link]

-

NIST, "Morpholine, 2,6-dimethyl-," NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. Novel synthesis of cis-3,5-disubstituted morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 3. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives | Scilit [scilit.com]

Solubility of 3,5-Dimethylmorpholine in Organic Solvents: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide for the Research Professional

Abstract

Introduction: The Molecular Profile of 3,5-Dimethylmorpholine

This compound, with the chemical formula C₆H₁₃NO, is a derivative of morpholine featuring methyl groups at the 3 and 5 positions of the heterocyclic ring.[3] This structural modification imparts specific physicochemical properties that differentiate it from its parent compound, morpholine. Understanding these properties is the cornerstone of predicting and explaining its behavior in solution.

The molecule possesses both a hydrogen bond donor site (the N-H group) and two hydrogen bond acceptor sites (the nitrogen and oxygen atoms). The presence of the two methyl groups increases the molecule's steric bulk and its nonpolar surface area, which moderately reduces its hydrophilicity compared to morpholine.

Below is a summary of its key physicochemical properties, which collectively influence its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[3] |

| Molecular Weight | 115.17 g/mol | PubChem[3] |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point (Calculated) | 427.06 K (153.9 °C) | Cheméo[4] |

| logP (Octanol/Water) | 0.383 (Calculated) | Cheméo[4] |

| log₁₀WS (Water Solubility) | -0.73 (Calculated, in mol/L) | Cheméo[4] |

| InChI Key | MDKHWJFKHDRFFZ-UHFFFAOYSA-N | Sigma-Aldrich |

The positive logP value suggests a slight preference for lipophilic environments over water, yet the molecule retains significant polarity due to the ether and secondary amine functionalities, predicting broad solubility across a range of organic solvents.

Caption: Key molecular features of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The solubility of this compound in a given organic solvent is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given this compound's capacity as both an H-bond donor and acceptor, high miscibility is expected. The solvent molecules can effectively solvate the polar N-H and C-O-C groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents possess dipole moments but lack H-bond donor capabilities. They can act as H-bond acceptors for the N-H group of this compound and engage in dipole-dipole interactions. Good to excellent solubility is anticipated.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weaker van der Waals forces. The nonpolar methyl and methylene groups on the this compound ring will favor interaction with these solvents. While the parent compound, morpholine, is miscible with benzene, the increased alkyl character of the dimethyl derivative suggests it will have considerable solubility in nonpolar media, though likely less than in polar solvents.[5]

Caption: Predicted solubility based on solvent-solute interactions.

Experimental Determination of Thermodynamic Solubility

For drug development and process chemistry, precise solubility data is non-negotiable. The Shake-Flask method, developed by Higuchi and Connors, remains the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[6][7]

Principle

The method is based on achieving a saturated solution in equilibrium with an excess of the solid (or liquid) solute at a controlled temperature. Once equilibrium is established, the concentration of the dissolved solute in the liquid phase is measured analytically.

Required Equipment and Reagents

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control or thermostatted water bath

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., Gas Chromatograph with FID, HPLC with UV/MS detector)

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" ensures that a solid or separate liquid phase of the solute remains after equilibrium is reached.

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the undissolved solute settle.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent used in the experiment) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID). Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Validation: The presence of remaining solid/liquid solute in the vial after the experiment confirms that the measured concentration represents the saturation solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Anticipated Solubility Data and Discussion

While specific experimental values are sparse, a qualitative and semi-quantitative summary can be constructed based on chemical principles. Researchers using the protocol above can populate the following table with their quantitative findings.

Table 2: Predicted and Experimental Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Value (g/100mL) |

| Alcohols | Methanol | 6.6 | Miscible | User to determine |

| Ethanol | 5.2 | Miscible | User to determine | |

| Isopropanol | 4.3 | Highly Soluble | User to determine | |

| Ketones | Acetone | 5.4 | Miscible | User to determine |

| Methyl Ethyl Ketone | 4.7 | Highly Soluble | User to determine | |

| Ethers | Tetrahydrofuran (THF) | 4.2 | Highly Soluble | User to determine |

| Diethyl Ether | 2.9 | Soluble | User to determine | |

| Esters | Ethyl Acetate | 4.3 | Highly Soluble | User to determine |

| Aromatics | Toluene | 2.4 | Soluble | User to determine |

| Alkanes | n-Heptane | 0.0 | Sparingly Soluble | User to determine |

| Chlorinated | Dichloromethane | 3.4 | Highly Soluble | User to determine |

Discussion of Expected Results: The solubility is expected to be highest in polar protic and aprotic solvents where strong intermolecular forces can be established. As the solvent polarity decreases, solubility will likely decrease. In highly nonpolar solvents like heptane, the energetic cost of breaking the solute-solute hydrogen bonds and dipole interactions may not be sufficiently compensated by the weak van der Waals forces of solvation, leading to lower solubility.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[3][8] All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

Conclusion

The solubility of this compound is a critical parameter for its effective use in chemical synthesis and product formulation. Its molecular structure, featuring both polar functional groups and nonpolar alkyl substituents, allows for a broad range of solubilities across different classes of organic solvents. This guide provides the theoretical foundation to predict its solubility and a detailed, reliable experimental protocol for its precise quantification. By applying these principles and methods, researchers can generate the specific data required to optimize their processes, ensuring efficiency, reproducibility, and safety.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8862, this compound. Retrieved from [Link].

- Merck Index (Online).Morpholine. Retrieved from a relevant chemical database entry detailing properties of morpholine.

-

Ataman Kimya. MORPHOLINE. Retrieved from [Link].

- Hefter, G. T., & Tomkins, R. P. (Eds.). (2003).The Experimental Determination of Solubilities. John Wiley & Sons. (Authoritative text on the subject, representing the knowledge base for protocols).

-

Sciencemadness Wiki. Morpholine. Retrieved from [Link].

-

Cheméo. Chemical Properties of Morpholine, 3,5-dimethyl- (CAS 123-57-9). Retrieved from [Link].

-

International Agency for Research on Cancer. Morpholine. In: Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, pp. 199-213. Retrieved from [Link].

-

Angene Chemical. Safety Data Sheet: (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride. Retrieved from [Link]. (Note: This is for the hydrochloride salt, but provides relevant safety data).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link].

- Baka, E., Comer, J., & Takács-Novák, K. (2008).Study of equilibrium solubility determination by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 580-585. (Represents the scientific basis for the described method).

-

SlideShare. Solubility Experimental Methods. Retrieved from [Link].

-

Pharmapproach. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link].

Sources

- 1. This compound | 123-57-9 | AAA12357 | Biosynth [biosynth.com]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Morpholine, 3,5-dimethyl- (CAS 123-57-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Morpholine [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

3,5-Dimethylmorpholine molecular weight and formula

An In-Depth Technical Guide to 3,5-Dimethylmorpholine: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

The morpholine ring is a privileged heterocyclic scaffold, a cornerstone in medicinal chemistry and drug development. Its prevalence is a direct result of the favorable physicochemical properties it imparts to molecules, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1] While N-substituted morpholines are common in approved therapeutics, C-substituted analogs like this compound represent a more nuanced class of building blocks that offer stereochemical complexity and novel structural possibilities.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core physicochemical properties, stereoisomerism, plausible synthetic strategies, key applications in modern therapeutic design, and the rigorous analytical protocols required for its characterization. This document moves beyond a simple recitation of facts to explain the causality behind its utility and the self-validating nature of the protocols described herein.

Section 1: Core Physicochemical and Structural Properties

This compound (IUPAC name: this compound) is a saturated heterocyclic compound featuring a six-membered ring containing both an ether and a secondary amine functional group. The presence of methyl groups at the C3 and C5 positions introduces two stereocenters, leading to the existence of diastereomers: cis and trans.

Caption: General molecular structure of this compound.

The relative orientation of the two methyl groups defines the cis (on the same side of the ring) and trans (on opposite sides) isomers. This stereochemistry is critical, as it profoundly influences the molecule's three-dimensional shape and, consequently, its binding affinity to biological targets.

Caption: Diastereomeric relationship between cis and trans isomers.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. Note that while a general CAS number exists for the mixture, specific numbers are assigned to individual stereoisomers and salt forms.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [2][3][4] |

| Molecular Weight | 115.17 g/mol | [2][3][4] |

| CAS Number | 123-57-9 (isomer mixture) | [2][3][4] |

| 154596-17-5 (cis-hydrochloride) | [5][6] | |

| 591779-91-8 (trans-(3R,5R)) | [7] | |

| Appearance | Liquid | [4] |

| Flash Point | ~50 °C (122 °F) | [4] |

| SMILES | CC1COCC(N1)C | [2][3] |

| InChIKey | MDKHWJFKHDRFFZ-UHFFFAOYSA-N | [3][4] |

Section 2: Synthesis and Stereochemical Considerations

The utility of a chiral building block is underpinned by the accessibility of stereochemically pure material. The synthesis of substituted morpholines is often achieved via the acid-catalyzed cyclization of corresponding di-alkanolamines.[8] This strategy leverages readily available starting materials and a robust dehydration-cyclization cascade.

Experimental Protocol: Synthesis via Acid-Catalyzed Cyclization

This protocol describes a plausible, field-proven methodology for synthesizing this compound from 1,1'-iminobis(propan-2-ol). The choice of strong acid and controlled temperature is critical for maximizing the yield of the desired morpholine ring while minimizing side reactions.

Step 1: Reagent Preparation and Setup

-

Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser.

-

Charge the dropping funnel with 1,1'-iminobis(propan-2-ol) (1.0 eq).

-

Charge a separate vessel with concentrated (98%) sulfuric acid (2.0-3.0 eq).

Step 2: Reaction Execution

-

Begin stirring and carefully add the sulfuric acid to the reaction flask.

-

Simultaneously and slowly, add the 1,1'-iminobis(propan-2-ol) from the dropping funnel into the sulfuric acid in the flask. The simultaneous addition helps to control the initial exotherm.

-

After the addition is complete, heat the reaction mixture to 150-170 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

Step 3: Work-up and Isolation

-

Allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture over crushed ice.

-

Basify the aqueous solution to pH > 12 by the slow addition of 50% aqueous sodium hydroxide, ensuring the temperature is kept below 30 °C with an ice bath.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or separated into its respective diastereomers using column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

The strategic incorporation of the this compound moiety into a drug candidate is a decision driven by the pursuit of superior pharmacological properties. Its structural features offer distinct advantages over simpler heterocyclic systems.

-

Improved Pharmacokinetics: The morpholine oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility. The overall scaffold is metabolically robust, and its presence can favorably modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

-

CNS Penetration: The morpholine scaffold is frequently found in drugs targeting the central nervous system (CNS). Its physicochemical properties can be tuned to enhance penetration across the blood-brain barrier, a critical hurdle in the development of neurological and psychiatric therapies.[1]

-

Stereochemically-Defined Scaffolding: As a chiral building block, this compound allows for precise three-dimensional positioning of pharmacophoric elements. This is essential for achieving high potency and selectivity for biological targets like kinases or G-protein coupled receptors.[9]

-

Applications in Oncology: Substituted morpholines are key components in a number of kinase inhibitors, including those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][9] The this compound scaffold can be used to probe specific pockets within an enzyme's active site.

Caption: Relationship between properties and therapeutic applications.

Section 4: Analytical Characterization Protocols

In any research or development setting, the structural integrity and purity of a chemical entity must be unequivocally confirmed. The following protocols represent a self-validating system for the characterization of this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm identity, assess purity, and identify potential impurities from the synthesis.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

-

Instrumentation: Use a GC system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane) and coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow of 1.0 mL/min

-

Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

-

Injection Volume: 1 µL, split ratio 50:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: The resulting chromatogram should show a major peak at a characteristic retention time. The mass spectrum of this peak should display the molecular ion [M]⁺ at m/z = 115, along with a fragmentation pattern consistent with the structure (e.g., loss of a methyl group).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation and elucidate the stereochemistry (cis vs. trans).

-